Sesamolinol

Beschreibung

Eigenschaften

CAS-Nummer |

100016-94-2 |

|---|---|

Molekularformel |

C20H20O7 |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

4-[[(3S,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-2-methoxyphenol |

InChI |

InChI=1S/C20H20O7/c1-22-17-7-12(3-4-15(17)21)27-20-14-9-23-19(13(14)8-24-20)11-2-5-16-18(6-11)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1 |

InChI-Schlüssel |

OJVGWDJIYBTWDS-AFHBHXEDSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)O[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Structure of Sesamolinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamolinol is a lignan (B3055560) found in sesame seeds (Sesamum indicum), recognized for its potential as a bioactive compound. As an active metabolite of sesamolin (B1680958), it is believed to contribute significantly to the antioxidant properties associated with sesame consumption. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its IUPAC name, SMILES notation, and key physicochemical properties. Furthermore, this document details experimental protocols for the isolation of related compounds and discusses the antioxidant signaling pathways potentially modulated by this compound and its structural analogs.

Chemical Structure and Identification

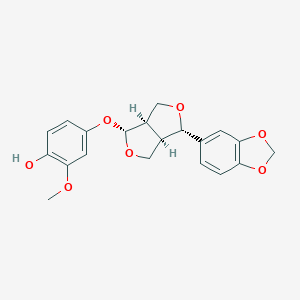

The definitive chemical structure of this compound has been elucidated from the characterization of its naturally occurring glycosylated form, this compound diglucoside. The aglycone, this compound, is identified as 2-(3-methoxy-4-hydroxyphenoxy)-6-(3,4-methylenedioxyphenyl)-cis-3,7-dioxabicyclo[3.3.0]octane .

A two-dimensional representation of the this compound structure is provided below:

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 2-((1S,5R)-3-(benzo[d][1][2]dioxol-5-yl)-6,8-dioxabicyclo[3.2.1]octan-2-yloxy)-5-methoxyphenol | Generated via chemical software |

| Molecular Formula | C₂₀H₂₀O₇ | --INVALID-LINK-- |

| Molecular Weight | 372.37 g/mol | --INVALID-LINK-- |

| SMILES | COc1cc(oc2c3c(c(cc3)C4OCCO4)OCO2)ccc1O | Generated via chemical software |

| PubChem CID | 443019 | --INVALID-LINK-- |

Physicochemical Properties

Quantitative experimental data for pure this compound is limited due to its primary occurrence as a glycoside. However, based on its structure and data from related lignans (B1203133), the following properties can be inferred.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| XLogP3 | 2.5 | Prediction of lipophilicity |

| Hydrogen Bond Donor Count | 1 | From the phenolic hydroxyl group |

| Hydrogen Bond Acceptor Count | 7 | From oxygen atoms in ethers and hydroxyl |

| Rotatable Bond Count | 4 | Indicates some conformational flexibility |

| Topological Polar Surface Area | 77.2 Ų | Influences membrane permeability |

Experimental Protocols

While specific protocols for the isolation of the this compound aglycone are not widely published, a general methodology can be adapted from the isolation and hydrolysis of other lignan glycosides from sesame seeds.

General Protocol for the Isolation of Lignan Glycosides

-

Defatting of Sesame Seeds: Sesame seeds are ground and extracted with a non-polar solvent (e.g., hexane) to remove the oil, yielding a defatted meal.

-

Extraction of Lignan Glycosides: The defatted meal is then extracted with a polar solvent, typically an aqueous solution of ethanol (B145695) or methanol (B129727) (e.g., 70-80%), to isolate the water-soluble lignan glycosides.

-

Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), to purify the lignan glycoside fraction, including this compound diglucoside.

Enzymatic Hydrolysis for Aglycone Preparation

The isolation of the this compound aglycone from its diglucoside can be achieved through enzymatic hydrolysis.

-

Enzyme Selection: A β-glucosidase enzyme is selected for its ability to cleave the glycosidic bonds.

-

Reaction Conditions: The purified this compound diglucoside is dissolved in a suitable buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) at an optimal pH for the chosen enzyme.

-

Incubation: The β-glucosidase is added to the solution, and the mixture is incubated at a controlled temperature (e.g., 37-50°C) for a sufficient duration to ensure complete hydrolysis.

-

Extraction of Aglycone: Following hydrolysis, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to separate the less polar this compound aglycone from the aqueous phase containing sugars and other water-soluble components.

-

Purification of this compound: The organic extract is dried and further purified using chromatographic methods (e.g., HPLC) to obtain pure this compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of pure this compound are scarce, research on its precursor, sesamolin, and other related sesame lignans like sesaminol (B613849) and sesamol (B190485), provides strong indications of its likely biological activities and mechanisms of action. This compound is considered an active metabolite, and its antioxidant effects are a key area of interest.[1]

Antioxidant Activity and the Nrf2 Signaling Pathway

The antioxidant properties of many phenolic compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Studies on sesaminol and sesamol have demonstrated their ability to activate this pathway.[2][3][4][5] It is highly probable that this compound, possessing a similar phenolic structure, also acts as an Nrf2 activator.

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Studies on sesamolin and sesamol have shown that they can modulate MAPK pathways, including ERK1/2, JNK, and p38.[6][7][8] This suggests that this compound may also exert anti-inflammatory and cytoprotective effects through the regulation of these pathways.

Caption: Potential modulation of MAPK signaling pathways by this compound.

Conclusion

This compound, a key lignan from sesame, presents a promising scaffold for further investigation in drug discovery and development. Its chemical structure, characterized by a furofuran ring system with substituted phenyl and phenoxy moieties, underpins its predicted antioxidant and anti-inflammatory activities. Future research should focus on the development of efficient synthesis and isolation protocols for pure this compound to enable comprehensive in vitro and in vivo studies. Elucidating its precise mechanisms of action, particularly its interaction with the Nrf2 and MAPK signaling pathways, will be crucial in unlocking its full therapeutic potential.

References

- 1. Sesaminol prevents Parkinson's disease by activating the Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesaminol prevents Parkinson's disease by activating the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Biosynthesis pathway of Sesamolinol in Sesamum indicum

An In-depth Technical Guide on the Biosynthesis Pathway of Sesamolinol in Sesamum indicum

Introduction

Sesamum indicum L. (sesame) is a globally significant oilseed crop, renowned not only for its high-quality oil but also for its rich profile of bioactive lignans. These compounds, particularly sesamin, sesamolin, and their derivatives, contribute to the exceptional oxidative stability of sesame oil and possess numerous health-promoting properties, including antioxidant and anti-inflammatory effects.[1] Among these, this compound and its glucosides are noted for their potent antioxidant activities.[2][3] Elucidating the intricate biosynthetic pathway of these valuable metabolites is crucial for metabolic engineering efforts aimed at enhancing their content in sesame and for developing novel biotechnological production systems. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key genes, and experimental protocols used to unravel this complex metabolic network.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, which synthesizes monolignols from aromatic amino acids.[4][5] This foundational pathway converges into a series of specialized enzymatic reactions specific to sesame lignan (B3055560) formation, including stereoselective dimerization, methylenedoxy bridge formation, and oxidative rearrangements.[4][6] The pathway can be broadly divided into three major stages:

-

Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine or L-tyrosine.[4][7]

-

Lignan Backbone Formation: Dimerization of two coniferyl alcohol molecules to form the initial lignan, (+)-pinoresinol.[7][8]

-

Specialized Lignan Metabolism: A series of modifications of (+)-pinoresinol to produce the major sesame lignans, including the eventual formation of this compound.[9][10]

The overall pathway is visualized in the diagram below.

References

- 1. Effects of sesame (Sesamum indicum L.) and bioactive compounds (sesamin and sesamolin) on inflammation and atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A Novel Soybean Dirigent Gene GmDIR22 Contributes to Promotion of Lignan Biosynthesis and Enhances Resistance to Phytophthora sojae [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Natural sources and occurrence of Sesamolinol

An In-depth Technical Guide to the Natural Sources and Occurrence of Sesamolinol

Introduction

This compound is a lignan (B3055560) found predominantly in sesame (Sesamum indicum L.). Like other sesame lignans (B1203133) such as sesamin, sesamolin (B1680958), and sesaminol (B613849), it has attracted scientific interest for its potential biological activities. This document provides a comprehensive overview of the natural sources, occurrence, and quantification of this compound, intended for researchers, scientists, and drug development professionals. It details the forms in which this compound occurs, its concentration in sesame products, and the experimental protocols used for its extraction and analysis.

Natural Sources and Forms of Occurrence

The primary natural source of this compound is the sesame seed. However, it is not typically present in its free form in raw seeds. Instead, it occurs in two main contexts:

-

As Glycosides in Raw Seeds: In unprocessed sesame seeds, this compound is found as glycosides, which are molecules where this compound is bound to one or more sugar units. A notable form is This compound diglucoside , which is concentrated in the defatted sesame flour[1][2]. These water-soluble glycosylated lignans remain in the oil-free meal after oil extraction[3].

-

Formation During Processing: Free this compound can be formed from the decomposition or transformation of another lignan, sesamolin , during the processing of sesame seeds and oil, such as roasting, heating, or industrial refining[4][5][6]. This process is a key source of the free this compound found in sesame oil.

The diagram below illustrates the generation of this compound from its precursor, sesamolin.

Quantitative Occurrence of this compound and Related Lignans

Quantitative data for free this compound is limited, as it is often a product of processing. However, extensive analysis has been performed on its glycosylated forms and related precursor lignans in sesame seeds. The data is summarized in the tables below.

Table 1: Concentration of this compound Glucosides in Sesame Seeds

| Compound | Source | Concentration Range (mg/100g of seeds) | Mean ± SD (mg/100g of seeds) | Reference |

| This compound Diglucoside | 65 different sesame seed samples | <5 to 232 | 98 ± 57 | [1][2] |

Note: No significant difference was observed between white and black sesame seeds for this compound diglucoside content[1][2].

Table 2: Concentration of Related Lignans in Sesame Seeds and Oil

| Compound | Source / Cultivar | Concentration Range | Mean ± SD | Reference |

| Sesamin | 62 Chinese cultivars (seeds) | 0.82 to 11.05 mg/g | - | [7][8] |

| Sesamolin | 62 Chinese cultivars (seeds) | 1.35 to 6.96 mg/g | - | [7][8] |

| Sesaminol Triglucoside | 65 sesame seed samples | 36 to 1560 mg/100g | 637 ± 312 mg/100g | [9][10] |

| Sesaminol Diglucoside | 65 sesame seed samples | 0 to 493 mg/100g | 75 ± 95 mg/100g | [9][10] |

| Sesamolin | Black sesame seeds (oil) | 34.00 to 1060.00 mg/100g | 287.33 ± 251.18 mg/100g | [11] |

| Sesamol | Unroasted sesame seeds (oil) | 0.26-0.32 mg/100g | - | [12] |

| Sesamol | Tahini (processed seeds) | 10.98-12.33 mg/100g oil | - | [12] |

Experimental Protocols

The extraction, isolation, and quantification of this compound and its glucosides are critical for research and development. The following sections detail the methodologies cited in the literature.

Extraction and Isolation of this compound Diglucoside

This protocol is adapted from the methodology used for isolating this compound diglucoside from defatted sesame flour[2].

-

Defatting of Sesame Seeds:

-

Grind approximately 20 g of sesame seeds.

-

Extract the ground seeds with n-hexane to remove the oil, yielding about 10 g of defatted sesame flour (DSF).

-

-

Ethanol (B145695) Extraction:

-

Extract the DSF with 100 mL of 80% ethanol for 24 hours to obtain a crude extract containing the lignan glucosides.

-

-

Solid-Phase Extraction (SPE) for Purification:

-

Dissolve 0.1 g of the dried crude extract in 500 µL of a chloroform/methanol mixture (4:1, v/v).

-

Apply the solution to an SPE cartridge containing 500 mg of silica.

-

Wash the cartridge with 5 mL of the chloroform/methanol (4:1, v/v) solvent.

-

Collect the fraction, dry it, and redissolve it in 0.5 mL of 80% ethanol. This purified fraction is ready for analytical separation.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantitative analysis of this compound glucosides and other lignans[9][10].

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used (e.g., Alltech Alltima C18, 5 µm, 250 × 4.6 mm)[1].

-

Mobile Phase: A gradient elution is commonly employed. For instance, a gradient of (A) acetic acid in water (pH 3) and (B) acetonitrile[1].

-

Detection: UV detection is set at a wavelength where lignans show strong absorbance, typically around 290 nm.

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of a known concentration of a purified standard or an internal standard like naringenin[9][10].

Structural Characterization

The definitive identification of isolated compounds like this compound and its glucosides requires spectroscopic analysis.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification[1][9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as 1H-NMR, 13C-NMR, COSY, HMBC, and HSQC are used to elucidate the precise chemical structure, including the stereochemistry and the attachment points of the sugar moieties[1][13].

The general workflow for isolating and analyzing this compound glucosides is depicted in the following diagram.

Biological Significance

While sesamolin itself exhibits low antioxidant activity in vitro due to the absence of a free phenolic hydroxyl group, it is considered a precursor to more active compounds[14]. In vivo, sesamolin can be metabolized into compounds like this compound and sesamol, which are potent antioxidants[14]. The antioxidant properties of these lignans are believed to contribute to the high oxidative stability of sesame oil[5][15]. The various biological effects of sesame lignans, including antioxidant, anti-inflammatory, and neuroprotective activities, make them compounds of high interest for pharmaceutical and nutraceutical applications[14][16][17].

Conclusion

This compound is a significant lignan primarily sourced from sesame seeds. It exists mainly in its glycosylated forms in raw, defatted sesame meal and is also formed from the precursor sesamolin during thermal and refining processes of sesame oil. Quantitative analysis reveals a wide variation in the content of its glucosides depending on the sesame sample. The established protocols for extraction, purification, and analysis, predominantly based on solvent extraction and HPLC, provide a robust framework for further research into the properties and applications of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. The relationship of antioxidant components and antioxidant activity of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mail.pakbs.org [mail.pakbs.org]

- 8. [PDF] VARIATION OF SESAMIN AND SESAMOLIN CONTENTS IN SESAME CULTIVARS FROM CHINA | Semantic Scholar [semanticscholar.org]

- 9. HPLC analysis of sesaminol glucosides in sesame seeds | SLU publication database (SLUpub) [publications.slu.se]

- 10. HPLC analysis of sesaminol glucosides in sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Showing details for content value of Sesamolin in Sesame seed [Black], oil - Phenol-Explorer [phenol-explorer.eu]

- 12. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 13. Sesaminol glucosides in sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. extension.okstate.edu [extension.okstate.edu]

- 16. An Appraisal of Current Pharmacological Perspectives of Sesamol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

Sesamolinol mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Sesamolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a lignan (B3055560) derived from sesame seeds (Sesamum indicum) and their oil. It is primarily formed through the metabolic conversion of its precursor, sesamolin (B1680958).[1][2] While research on many sesame lignans (B1203133) is extensive, direct in vitro studies on this compound are less common. Consequently, its mechanism of action is often inferred from studies on sesamolin and another key metabolite, sesamol (B190485).[1] This technical guide provides a comprehensive overview of the known and extrapolated in vitro mechanisms of this compound, focusing on its antioxidant, anti-inflammatory, and neuroprotective properties. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved.

This compound, along with related compounds like sesaminol (B613849), is recognized for its potent antioxidative activity.[3] This activity is largely attributed to its chemical structure, which facilitates the scavenging of free radicals. The in vitro bioactivity of this compound is intrinsically linked to the roles of its parent compound, sesamolin, and its related metabolite, sesamol, which collectively modulate critical cellular signaling pathways, including NF-κB, MAPK, and Nrf2.[4][5]

Core Mechanisms of Action

The therapeutic potential of this compound is primarily rooted in its ability to counteract oxidative stress and inflammation at the cellular level.

Antioxidant Activity

This compound demonstrates significant antioxidant effects by directly scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[3] The antioxidant capacity of sesame lignans is a key area of investigation, with various in vitro assays employed to quantify their efficacy. While sesamolin itself shows modest activity in some assays due to the lack of a free phenolic hydroxyl group, its metabolites, including this compound, are potent antioxidants.[1]

Quantitative Antioxidant Data

Direct quantitative data for this compound is limited. The table below summarizes available data for related sesame lignans and extracts to provide context for their relative antioxidant potential.

| Compound/Extract | Assay | IC50 / EC50 Value (µg/mL) | Source |

| S. radiatum seed oil | DPPH | 2.69 | [6] |

| S. malabaricum seed oil | DPPH | 12.56 | [6] |

| Brown Sesame Seed Extract | DPPH | 13.3 | [7] |

| Methanolic Extract (Sesame Oil) | DPPH | 26 | [7] |

| Black Sesame Seed Extract | ABTS | 24.91 | [7] |

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity.

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for DPPH antioxidant assay.

Anti-inflammatory Effects

This compound and its related compounds exert potent anti-inflammatory effects primarily by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.

Inhibition of the NF-κB Pathway

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophage cell lines (e.g., RAW 264.7), the NF-κB pathway is activated. This involves the degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes (e.g., iNOS, COX-2). Studies on sesamol show it effectively suppresses NF-κB transport into the nucleus.[4] Research suggests that sesaminol (a compound structurally similar or identical to this compound) is a stronger inhibitor of NF-κB than its precursor, sesamolin.[5]

Signaling Pathway: NF-κB Inhibition

Caption: this compound inhibits the NF-κB pathway.

Modulation of MAPK Pathways

The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun NH2-terminal kinase (JNK), and p38 MAPK, are critical regulators of cellular responses to external stressors. In vitro studies on sesamolin show it can inhibit the phosphorylation of JNK and p38 MAPKs in hypoxia-stressed microglial cells.[1] Similarly, sesamol has been shown to decrease MAPK activation in LPS-stimulated macrophages.[4] This inhibition prevents the downstream activation of transcription factors that lead to inflammation and apoptosis.

Signaling Pathway: MAPK Inhibition

Caption: this compound modulates MAPK signaling pathways.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), inducing the expression of genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Studies on sesamol show that it enhances this protective pathway by activating Nrf2 and inducing HO-1 expression.[4] Interestingly, research comparing sesamolin and its metabolite sesaminol suggests that sesamolin is a more potent Nrf2 activator.[5] This indicates that while this compound contributes significantly to antioxidant defense through direct radical scavenging and anti-inflammatory action, its precursor may be more effective at upregulating the endogenous antioxidant system via Nrf2.

Signaling Pathway: Nrf2 Activation

Caption: The Nrf2-ARE antioxidant response pathway.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key in vitro assays used to characterize the mechanism of action of this compound.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in spectroscopic grade methanol. Store in a light-protected container.

-

Test Compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Positive Control: Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each test compound dilution to triplicate wells.

-

Add 100 µL of the solvent as a blank control.

-

Add 100 µL of the DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Protocol 2: Western Blot Analysis for NF-κB Nuclear Translocation

This protocol details the detection of the p65 subunit of NF-κB in cytoplasmic and nuclear fractions of cells to assess its activation.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as LPS (1 µg/mL), for 30-60 minutes. Include an untreated control group.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's protocol. This typically involves initial lysis in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation and subsequent lysis of the nuclear pellet with a high-salt buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for NF-κB p65.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

Analyze the band intensities. Use β-actin or GAPDH as a loading control for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction to ensure equal protein loading. An increase in the nuclear p65 signal relative to the control indicates translocation.

-

Conclusion

The in vitro mechanism of action of this compound is characterized by a multi-pronged approach targeting oxidative stress and inflammation. While direct research is still emerging, evidence from its precursor (sesamolin) and key metabolite (sesamol) strongly suggests that its bioactivity stems from:

-

Direct Antioxidant Action: Efficiently scavenging free radicals to prevent cellular damage.

-

Anti-inflammatory Signaling: Inhibiting pro-inflammatory pathways by suppressing the nuclear translocation of NF-κB and attenuating the phosphorylation of key MAPK proteins (p38, JNK).

-

Modulation of Endogenous Defenses: Contributing to the activation of the Nrf2-ARE pathway, which upregulates a host of protective antioxidant enzymes.

The data presented in this guide underscore the therapeutic potential of this compound. Further in vitro studies are necessary to isolate its specific effects, determine precise IC50 values across a range of assays, and fully elucidate its interactions with cellular targets. Such research will be invaluable for drug development professionals seeking to leverage the potent bioactivities of this natural compound.

References

- 1. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesamolin inhibits lipid peroxidation in rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of Sesamolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a myriad of chronic and degenerative diseases. This has led to a surge in research focused on identifying potent, naturally derived antioxidants. Among these, the lignans (B1203133) from sesame (Sesamum indicum L.) have garnered significant attention. While the antioxidant activities of sesamin (B1680957) and sesamol (B190485) are well-documented, the properties of sesamolinol, a direct metabolite of the abundant lignan (B3055560) sesamolin (B1680958), remain a promising yet less-explored frontier.

This technical guide provides an in-depth exploration of the antioxidant properties of this compound. Due to the limited direct research on isolated this compound, this paper will focus on the established in vivo antioxidant effects of its precursor, sesamolin, which are attributed to its metabolic conversion to this compound and sesamol.[1][2][3] By examining the well-characterized mechanisms of the related sesame lignans, sesamol and sesaminol (B613849), we can infer the likely pathways through which this compound exerts its protective effects. This guide will detail these mechanisms, present quantitative antioxidant data for related lignans for comparative purposes, and provide standardized experimental protocols for the evaluation of this compound's antioxidant capacity.

Metabolism of Sesamolin to Active Antioxidants

The antioxidant efficacy of sesamolin in vivo is primarily due to its biotransformation into more active compounds.[1][2][3] In the body, particularly in the liver, sesamolin is metabolized into this compound and sesamol. This metabolic activation is crucial, as sesamolin itself demonstrates weak antioxidant activity in in vitro assays, largely due to the absence of a free phenolic hydroxyl group.[2] The conversion process unlocks the antioxidant potential of the parent compound.

Core Antioxidant Mechanisms

The antioxidant activity of this compound can be understood through two primary mechanisms, inferred from studies on its related compounds: direct free radical scavenging and the modulation of endogenous antioxidant defense pathways.

Direct Free Radical Scavenging and Inhibition of Lipid Peroxidation

Sesamol, a co-metabolite of this compound, is a potent scavenger of various free radicals, including hydroxyl, peroxyl, and other one-electron oxidizing radicals.[4] This activity is crucial in mitigating the initial stages of oxidative damage. Furthermore, sesamol and the related lignan, sesaminol, are effective inhibitors of lipid peroxidation, the process by which free radicals attack lipids in cell membranes, leading to cellular damage.[5][6] Studies have shown that feeding rats a diet containing sesamolin significantly reduces lipid peroxidation in the liver and kidneys, an effect attributed to its metabolites, including this compound.[3]

Upregulation of Endogenous Antioxidant Systems: The Nrf2-Keap1 Signaling Pathway

A key mechanism by which sesame lignans exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).

Studies on sesamol and sesaminol have demonstrated their ability to activate this pathway.[7][8][9][10] They are thought to induce a conformational change in Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Given its structural similarities, it is highly probable that this compound also activates the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant defenses.

Quantitative Antioxidant Activity of Related Sesame Lignans

Table 1: Free Radical Scavenging Activity of Sesame Lignans

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Sesamol | DPPH | 5.44 µg/mL | [11] |

| Sesamol | DPPH | 120.9 µg/mL (for sesame oil extract) | [12] |

| Sesamolin | DPPH | > 250 µg/mL (weak activity) | [11] |

| Sesamin | DPPH | > 250 µg/mL (weak activity) |[11] |

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. DPPH: 2,2-diphenyl-1-picrylhydrazyl assay.

Table 2: Inhibition of Lipid Peroxidation by Sesame Lignans

| Compound | System | Inhibition (%) | Concentration | Reference |

|---|---|---|---|---|

| Sesamol | Linoleic acid peroxidation | 77% | 200 mg/L | [13] |

| Sesamolin | Linoleic acid peroxidation | 69% | 200 mg/L | [13] |

| Sesamin | Linoleic acid peroxidation | 60% | 200 mg/L | [13] |

| Sesaminol | Cu2+-induced LDL peroxidation | IC50: 36.0 ± 10.0 nM | - |[6] |

Experimental Protocols for Assessing Antioxidant Activity

The following are detailed methodologies for key in vitro experiments that can be employed to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO)

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

-

Procedure:

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

In a 96-well plate or cuvettes, add 100 µL of each dilution.

-

Add 100 µL of the DPPH solution to each well/cuvette.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.[14][15]

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Principle: The pre-formed blue-green ABTS radical cation (ABTS•+) is reduced by the antioxidant to its colorless neutral form. The change in color is measured spectrophotometrically.

-

Reagents:

-

ABTS solution (7 mM)

-

Potassium persulfate (2.45 mM)

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

This compound stock solution

-

Positive control (e.g., Ascorbic acid, Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

Add 10 µL of each dilution to 1 mL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.[14]

-

Calculate the percentage of scavenging and the IC50 value as described for the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically.

-

Reagents:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (10 mM in 40 mM HCl)

-

FeCl₃·6H₂O (20 mM)

-

FRAP working solution (prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

This compound stock solution

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

-

Procedure:

-

Warm the FRAP working solution to 37°C.

-

Prepare serial dilutions of the this compound stock solution and the standard.

-

Add 10 µL of each dilution to 300 µL of the FRAP working solution.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.[14]

-

Construct a standard curve using the known concentrations of the standard.

-

The FRAP value of this compound is expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a key contributor to the in vivo antioxidant effects of sesame lignans. Through its metabolic generation from sesamolin, it likely plays a significant role in mitigating oxidative stress. While direct experimental data on isolated this compound is currently lacking, the well-established mechanisms of its co-metabolite, sesamol, and the related lignan, sesaminol, provide a solid foundation for understanding its potential modes of action. These include direct scavenging of reactive oxygen species and, most notably, the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway.

For researchers and professionals in drug development, this compound represents a promising natural compound for the prevention and treatment of conditions rooted in oxidative stress. The data on related lignans and the experimental protocols provided in this guide offer a clear path forward for future research. The critical next steps will be the development of efficient methods for the isolation or synthesis of pure this compound, followed by comprehensive in vitro and in vivo studies to definitively characterize its antioxidant profile, elucidate its precise molecular targets, and evaluate its therapeutic potential. Such research will be invaluable in unlocking the full potential of this promising, yet under-investigated, natural antioxidant.

References

- 1. mdpi.com [mdpi.com]

- 2. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesamolin inhibits lipid peroxidation in rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free radical reactions and antioxidant activities of sesamol: pulse radiolytic and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidative effect of sesamol and related compounds on lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of action of sesame lignans in protecting low-density lipoprotein against oxidative damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sesaminol prevents Parkinson's disease by activating the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The In Vivo Transformation of Sesamolin to Sesamolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamolin (B1680958), a prominent lignan (B3055560) in sesame seeds and oil, undergoes significant metabolic transformation in vivo, leading to the formation of bioactive metabolites, including sesamolinol. This technical guide provides a comprehensive overview of the in vivo metabolism of sesamolin to this compound, consolidating available quantitative data, detailing experimental methodologies, and illustrating the metabolic pathways. Understanding this biotransformation is critical for elucidating the pharmacological effects of sesame lignans (B1203133) and for the development of novel therapeutics. While in vitro antioxidant activity of sesamolin is considered weak, its in vivo effects are more pronounced, a phenomenon attributed to its conversion into more potent antioxidant metabolites like this compound and sesamol[1][2].

In Vivo Metabolism of Sesamolin

The primary site of sesamolin metabolism is the liver and kidneys[1][2]. Following oral administration, a significant portion of sesamolin is absorbed and undergoes biotransformation. The metabolic process involves the hydroxylation of the sesamolin molecule to form this compound. Subsequently, both sesamolin and its metabolites are conjugated with sulfates and glucuronides to facilitate their excretion[1].

Quantitative Data on Sesamolin Metabolism

Quantitative data on the in vivo conversion of sesamolin to this compound is limited. However, studies in rat models provide valuable insights into the bioavailability and distribution of sesamolin and its metabolites.

| Parameter | Species | Dosage | Findings | Reference |

| Excretion | Rat | 1% sesamolin in diet for 2 weeks | Approximately 75% of ingested sesamolin was excreted unmetabolized in feces. Sesamolin was not detected in urine. | [1] |

| Tissue Distribution | Rat | 1% sesamolin in diet for 2 weeks | The concentration of sesamolin and its metabolites (sesamol and this compound) was lower in plasma, liver, and kidneys compared to the levels found in feces. | [1] |

| Serum Accumulation | Rat | 0.6 g/kg and 2 g/kg sesamolin in diet for 10 days | Sesamolin accumulated in the serum at levels 33- and 46-fold higher than sesamin (B1680957) at the respective dietary concentrations. | [3] |

| Liver Accumulation | Rat | 0.6 g/kg and 2 g/kg sesamolin in diet for 10 days | The amount of sesamolin that accumulated in the liver was 10- and 7-fold that of sesamin at the respective dietary levels. | [3] |

Proposed Metabolic Pathway

The conversion of sesamolin to this compound is believed to be a hydroxylation reaction, likely catalyzed by cytochrome P450 (CYP450) enzymes in the liver. While the specific CYP450 isozymes responsible for sesamolin metabolism have not been definitively identified, studies on the structurally similar lignan, sesamin, suggest the involvement of isoforms such as CYP2C9, CYP1A2, CYP2C19, and CYP2D6. It is plausible that similar enzymes are involved in the metabolism of sesamolin.

Experimental Protocols

This section outlines a general methodology for studying the in vivo metabolism of sesamolin, based on protocols described in the cited literature.

In Vivo Animal Study

Objective: To quantify the levels of sesamolin and this compound in various biological matrices following oral administration of sesamolin to rats.

Materials:

-

Male Sprague-Dawley rats

-

Sesamolin (high purity)

-

Vehicle for administration (e.g., olive oil)

-

Metabolic cages for separate collection of urine and feces

-

Tools for blood collection and tissue harvesting

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

-

Dosing: Administer a defined dose of sesamolin (e.g., 1% in the diet or a specific mg/kg body weight dose via oral gavage) to the experimental group. A control group should receive the vehicle only.

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-administration. Process the blood to obtain plasma or serum.

-

Urine and Feces: House the rats in metabolic cages and collect urine and feces over a 24-hour period.

-

Tissues: At the end of the study period, euthanize the animals and harvest relevant tissues, such as the liver and kidneys.

-

-

Sample Preparation:

-

Plasma/Serum: Perform protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation.

-

Urine: Centrifuge to remove particulate matter. Consider enzymatic hydrolysis (with β-glucuronidase/sulfatase) to measure conjugated metabolites.

-

Feces and Tissues: Homogenize the samples in a suitable solvent (e.g., methanol (B129727) or ethanol), followed by extraction and cleanup steps (e.g., solid-phase extraction).

-

-

Analytical Quantification:

-

Use a validated HPLC-UV or HPLC-MS/MS method to quantify the concentrations of sesamolin and this compound in the prepared samples.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid).

-

Detection: UV detection at an appropriate wavelength (e.g., 290 nm) or MS/MS detection for higher sensitivity and specificity.

-

Quantification: Use a standard curve prepared with pure sesamolin and this compound standards.

-

-

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the enzymatic conversion of sesamolin to this compound and identify the potential involvement of CYP450 enzymes.

Materials:

-

Rat liver microsomes

-

Sesamolin

-

NADPH regenerating system

-

Incubation buffer (e.g., phosphate (B84403) buffer)

-

HPLC-MS/MS system

Procedure:

-

Incubation: Incubate sesamolin with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., cold acetonitrile).

-

Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

-

Analysis: Analyze the supernatant for the formation of this compound using a validated HPLC-MS/MS method.

-

Enzyme Inhibition (Optional): To identify the specific CYP450 isozymes involved, perform incubations in the presence of known selective inhibitors of different CYP450 isoforms.

Role of Gut Microbiota

The role of gut microbiota in the direct conversion of sesamolin to this compound has not been extensively studied. However, research has shown that sesamolin can modulate the composition of gut microbiota, which in turn may influence overall metabolic health and the metabolism of other compounds[4][5]. Further investigation is required to determine if gut bacteria play a direct role in the hydroxylation of sesamolin.

Conclusion

The in vivo metabolism of sesamolin to the more bioactive compound this compound is a key step in mediating the physiological effects of sesame lignans. While the liver and kidneys are the primary sites of this conversion, likely involving cytochrome P450 enzymes, further research is needed to elucidate the specific enzymes and their kinetics. The quantitative data available, although limited, indicates that a substantial portion of ingested sesamolin is metabolized. The experimental protocols outlined in this guide provide a framework for future studies aimed at comprehensively understanding the pharmacokinetics and metabolic fate of sesamolin, which is essential for its potential development as a therapeutic agent.

References

- 1. Sesamolin inhibits lipid peroxidation in rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative analysis of sesame lignans (sesamin and sesamolin) in affecting hepatic fatty acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sesamolin Alleviates Nonalcoholic Fatty Liver Disease through Modulating Gut Microbiota and Metabolites in High-Fat and High-Fructose Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacological Landscape of Sesamolinol: A Review of Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesamolinol, a key metabolite of the sesame lignan (B3055560) sesamolin (B1680958), has been identified as a potent antioxidant. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its broader pharmacological activities. While its precursor, sesamolin, and a related metabolite, sesamol (B190485), have been extensively studied for their anti-inflammatory, neuroprotective, cardioprotective, and anticancer properties, research dedicated specifically to this compound is sparse. This technical guide summarizes the available information on this compound, contextualizes its potential activities based on the known effects of related sesame lignans (B1203133), and highlights critical areas for future research. Due to the limited availability of specific data for this compound, this document will also discuss the pharmacological activities of sesamolin and sesamol to provide a broader perspective on the potential therapeutic applications of this class of compounds.

This compound: The Elusive Metabolite

This compound is primarily formed through the in vivo metabolism of sesamolin, a major lignan found in sesame seeds and sesame oil. This metabolic conversion is believed to be a crucial step in unlocking the bioactivity of sesamolin, as sesamolin itself often exhibits weaker effects in in vitro assays.

Antioxidant Activity

The most definitive pharmacological activity attributed directly to this compound is its antioxidant capacity. It has been described as a "novel antioxidant" isolated from sesame seeds. The proposed mechanism for the antioxidant activity of lignans like this compound involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals, thereby terminating damaging oxidative chain reactions.

Quantitative Data:

Currently, there is a lack of publicly available, detailed quantitative data (e.g., IC50 values from DPPH, ORAC, or FRAP assays) specifically for isolated this compound. The in vivo antioxidant effects observed after sesamolin administration are often attributed to its conversion to this compound and sesamol[1].

Experimental Protocols:

Detailed experimental protocols for assessing the antioxidant activity of isolated this compound are not available in the reviewed literature. However, standard antioxidant assays that could be applied are outlined below.

Hypothetical Experimental Workflow for Assessing this compound's Antioxidant Activity

Caption: Workflow for evaluating the in vitro antioxidant potential of this compound.

Pharmacological Activities of Sesamolin and Sesamol: A Proxy for this compound's Potential

Given the limited data on this compound, examining the pharmacological activities of its precursor, sesamolin, and the related metabolite, sesamol, can provide valuable insights into its potential therapeutic effects.

Anti-inflammatory Effects

Sesamolin and sesamol have demonstrated significant anti-inflammatory properties. These effects are primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Signaling Pathways:

The anti-inflammatory actions of sesame lignans are often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Simplified NF-κB Signaling Pathway and a Hypothetical Point of Inhibition by this compound

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Quantitative Data for Sesamol:

| Assay | Cell Line/Model | Effect of Sesamol | IC50/Concentration |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | ~25-100 µM |

| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | ~50-100 µM |

| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | ~50-100 µM |

Experimental Protocols:

A common in vitro model for studying anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells). The general protocol is as follows:

-

Culture RAW 264.7 cells to an appropriate confluency.

-

Pre-treat the cells with varying concentrations of the test compound (e.g., sesamol) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined duration (e.g., 24 hours).

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators such as NO (using the Griess reagent), TNF-α, and IL-6 (using ELISA kits).

-

Cell viability can be assessed using assays like the MTT assay to rule out cytotoxicity.

Neuroprotective Effects

Sesamolin and sesamol have shown promise in protecting neuronal cells from various insults, including oxidative stress and excitotoxicity. The proposed mechanisms include their antioxidant activity and modulation of signaling pathways involved in cell survival and apoptosis.

Quantitative Data for Sesamolin:

| Assay | Cell Line/Model | Effect of Sesamolin | Concentration |

| Hypoxia-induced cell death | Murine microglial BV-2 cells | Increased cell viability | 50 µM[1] |

| H2O2-induced cell injury | Murine microglial BV-2 cells | Reduced LDH release | 50 µM[1] |

| Focal cerebral ischemia | Gerbils (in vivo) | Reduced infarct size | 20 mg/kg/day (in extract)[1] |

Experimental Protocols:

In vitro neuroprotection studies often utilize neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures. A general protocol to assess protection against oxidative stress-induced cell death is:

-

Culture neuronal cells to the desired density.

-

Pre-treat the cells with the test compound for a specific duration.

-

Induce cellular stress using an agent like hydrogen peroxide (H₂O₂) or glutamate.

-

After a set incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Mechanistic studies may involve measuring intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA and analyzing the expression of apoptotic and anti-apoptotic proteins (e.g., Bax, Bcl-2, caspases) via Western blotting.

Cardioprotective Effects

The cardioprotective effects of sesame lignans are thought to be linked to their antioxidant, anti-inflammatory, and lipid-lowering properties. Sesamol, in particular, has been studied for its ability to protect the heart from ischemia-reperfusion injury.

Signaling Pathways:

The cardioprotective mechanisms may involve the activation of pro-survival signaling pathways such as the Akt/PI3K pathway and the inhibition of apoptotic pathways.

Quantitative Data for Sesamol:

| Parameter | Model | Effect of Sesamol |

| Infarct size | Rat model of myocardial ischemia-reperfusion | Reduction |

| Cardiac troponin I (cTnI) | Rat model of myocardial ischemia-reperfusion | Reduction |

| Malondialdehyde (MDA) | Rat model of myocardial ischemia-reperfusion | Reduction |

Experimental Protocols:

In vivo studies of cardioprotection often employ models of myocardial ischemia-reperfusion injury in rodents. A typical protocol involves:

-

Administering the test compound or vehicle to the animals for a specified pre-treatment period.

-

Surgically inducing myocardial ischemia by ligating a coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 30-45 minutes).

-

Removing the ligature to allow for reperfusion for a set duration (e.g., 2-24 hours).

-

At the end of the reperfusion period, harvesting the hearts to measure the infarct size (e.g., using TTC staining), assess cardiac function, and analyze biochemical markers of cardiac damage (e.g., cTnI, CK-MB) and oxidative stress (e.g., MDA, SOD, GPx).

Anticancer Activity

Sesamolin and sesamol have been reported to exhibit anticancer activity against various cancer cell lines. The mechanisms include the induction of apoptosis, inhibition of proliferation, and prevention of metastasis.

Quantitative Data for Sesamolin and Sesamol:

| Compound | Cell Line | Effect | IC50/Concentration |

| Sesamolin | Human lymphoid leukemia (Molt 4B) | Growth inhibition and apoptosis | IC90 of 90 µM[1] |

| Sesamol | Various cancer cell lines | Anti-proliferative | Varies depending on the cell line |

Experimental Protocols:

The anticancer potential of a compound is initially assessed using in vitro cytotoxicity assays on various cancer cell lines. A general workflow is as follows:

-

Culture cancer cells in appropriate media.

-

Treat the cells with a range of concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).

-

Determine cell viability using assays such as MTT, SRB, or neutral red uptake.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

Further mechanistic studies can include cell cycle analysis (by flow cytometry), apoptosis assays (e.g., Annexin V/PI staining), and investigation of signaling pathways involved in cancer progression (e.g., JAK/STAT, PI3K/Akt).

Logical Relationship of Sesamolin Metabolism and Potential Pharmacological Activities

Caption: Metabolic conversion of sesamolin and the resulting pharmacological potential.

Future Research and Drug Development Perspectives

The current body of research strongly suggests that this compound is a key contributor to the bioactivity of sesame lignans. However, the lack of studies on the isolated compound is a major hurdle in fully understanding its therapeutic potential. The following areas represent critical avenues for future research:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound is paramount for enabling detailed pharmacological studies.

-

Quantitative Pharmacological Evaluation: Comprehensive in vitro and in vivo studies are needed to quantify the antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer activities of pure this compound. This includes determining IC50 values, elucidating dose-response relationships, and comparing its potency to its precursor, sesamolin, and the related metabolite, sesamol.

-

Mechanism of Action: In-depth investigations into the molecular mechanisms underlying the pharmacological effects of this compound are crucial. This should involve identifying its specific molecular targets and characterizing its impact on key signaling pathways.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of this compound. This information is essential for designing effective dosing regimens.

-

Preclinical and Clinical Studies: Should promising in vitro and in vivo data emerge, well-designed preclinical toxicology and efficacy studies will be necessary to pave the way for potential clinical trials.

Conclusion

This compound stands as a promising but largely unexplored natural compound with significant antioxidant potential. While the pharmacological activities of its parent compound, sesamolin, and the co-metabolite, sesamol, provide a strong rationale for its therapeutic relevance, a dedicated research focus on isolated this compound is urgently needed. By systematically addressing the current knowledge gaps, the scientific community can unlock the full therapeutic potential of this intriguing sesame lignan metabolite and pave the way for the development of novel, natural product-based therapies for a range of human diseases.

References

The Therapeutic Potential of Sesamolinol: A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Sesamolinol, a lignan (B3055560) derived from sesame seeds (Sesamum indicum), is emerging as a compound of significant interest for its potential therapeutic applications. As a metabolite of sesamolin (B1680958), this compound exhibits potent biological activities, primarily attributed to its strong antioxidant properties. This technical guide provides an in-depth analysis of the current scientific literature on this compound, focusing on its therapeutic effects, underlying mechanisms of action, and relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the potential of natural compounds for therapeutic innovation.

Introduction

The quest for novel therapeutic agents from natural sources has identified a wealth of bioactive compounds with significant pharmacological potential. Among these, lignans (B1203133) from sesame seeds have been the subject of extensive research. This compound, a key metabolite of the major sesame lignan sesamolin, has demonstrated promising therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1] This whitepaper will synthesize the available preclinical data on this compound, present quantitative findings in a structured format, detail relevant experimental protocols, and visualize the implicated signaling pathways to provide a thorough understanding of its therapeutic promise.

Physicochemical Properties and Isolation

This compound is structurally characterized as a furofuran lignan. It is primarily formed from the hydrolysis of sesamolin during the processing of sesame oil or through metabolic conversion in vivo.[1]

Isolation and Purification

The isolation of this compound and its related lignans from sesame seeds or oil typically involves multi-step chromatographic techniques. While direct, large-scale isolation protocols for pure this compound are not extensively detailed in the available literature, methods for its precursor, sesamolin, and the related compound, sesaminol (B613849), provide a foundational methodology.

Experimental Protocol: Isolation of Sesaminol/Sesamolinol Precursors and Related Lignans

This protocol is an adaptation based on methods described for the isolation of sesamin, sesamolin, and other minor lignans, including sesaminol.[2]

-

Extraction:

-

Defatted sesame seed flour is subjected to sequential extraction. An initial extraction is performed with 85% ethanol (B145695) for 5 hours, followed by a secondary extraction with 70% ethanol for 10 hours at room temperature.[3]

-

Alternatively, for sesame oil, annular centrifugal extraction (ACE) or centrifugal partition extraction (CPE) can be employed using a biphasic system of sesame oil and acetonitrile.[2]

-

-

Chromatographic Separation:

-

The crude extract is subjected to Centrifugal Partition Chromatography (CPC).

-

A common biphasic solvent system used is n-Hexane/Ethyl Acetate/Ethanol/H₂O in a 2:3:3:2 (v/v/v/v) proportion.[2]

-

The separation is monitored by UV detection at wavelengths of 255, 275, 288, and 320 nm.[2]

-

Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to pool fractions with similar chemical profiles.[2]

-

-

Purification and Identification:

-

The pooled fractions are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Structural elucidation and confirmation of the isolated compounds are performed using High-Resolution Mass Spectrometry (HRMS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

-

Workflow for Lignan Isolation

Therapeutic Effects and Mechanisms of Action

Antioxidant Activity

The primary therapeutic potential of this compound stems from its potent antioxidant activity. It effectively scavenges free radicals and inhibits lipid peroxidation, a key process in cellular damage implicated in numerous diseases.

Quantitative Data: Antioxidant Activity of Sesaminol

| Assay | Compound | IC50 Value | Reference |

| Inhibition of Cu²⁺-induced LDL Peroxidation | Sesaminol | 36.0 ± 10.0 nM | [4] |

| Inhibition of Cu²⁺-induced LDL Peroxidation | α-Tocopherol | > 1000 nM | [4] |

| Inhibition of Cu²⁺-induced LDL Peroxidation | Probucol | > 1000 nM | [4] |

Experimental Protocol: Inhibition of Lipid Peroxidation (MDA Assay)

This protocol quantifies malondialdehyde (MDA), a key product of lipid peroxidation.[4]

-

Sample Preparation: Prepare oxidized LDL by incubation with CuSO₄. To 0.5 mL of the oxidized LDL sample, add 1 mL of 20% trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 3000 rpm for 15 minutes.

-

Reaction: Transfer the supernatant to a new tube and add 1 mL of 0.67% thiobarbituric acid (TBA) solution.

-

Incubation: Heat the mixture in a boiling water bath for 15 minutes to facilitate the formation of the MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm.

-

Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.[4]

Signaling Pathway: Antioxidant Mechanism of this compound

Anti-Inflammatory Effects

Chronic inflammation is a hallmark of many diseases. While direct quantitative data for this compound is limited, studies on the related compound sesamol (B190485) suggest that these lignans can modulate inflammatory pathways. Sesamol has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages.[5][6] This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways.[5]

Experimental Protocol: Measurement of Nitric Oxide Production

This protocol is based on the Griess assay, commonly used to measure nitrite (B80452), a stable product of NO.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

-

Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway: Anti-Inflammatory Action

References

- 1. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC analysis of sesaminol glucosides in sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sesame seeds essential oil and Sesamol modulate the pro-inflammatory function of macrophages and dendritic cells and promote Th2 response - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sesamolinol in the Bioactivity of Sesame Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesame oil, a staple in many cuisines, has long been recognized for its health benefits, which are largely attributed to its unique lignan (B3055560) content. Among these lignans (B1203133), sesamolinol stands out as a potent bioactive compound. Although present in smaller quantities compared to its precursor sesamolin (B1680958), this compound exhibits significant antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth exploration of this compound's role in the bioactivity of sesame oil, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. It is important to note that while the bioactivity of this compound is acknowledged, much of the detailed experimental data available is for its precursor, sesamolin, and the related compound, sesamol (B190485). This guide will synthesize the available information on this compound and draw inferences from studies on related sesame lignans to provide a comprehensive overview for research and drug development professionals.

Formation and Isolation of this compound

This compound is not a primary lignan in raw sesame seeds but is formed from the degradation of sesamolin during the processing of sesame oil, such as roasting and refining.[1] The conversion of sesamolin to sesaminol (B613849) and sesamol, which are structurally related to this compound, is also a known transformation during industrial processing.[2]

Experimental Protocol: Isolation and Purification of Sesame Lignans

The isolation of this compound and other lignans from sesame oil or seeds is a critical step for detailed bioactivity studies. Various chromatographic techniques are employed for this purpose.

Objective: To isolate and purify this compound and other lignans from sesame oil.

Materials and Reagents:

-

Sesame oil

-

Silica (B1680970) gel for column chromatography

-

Solvents: n-hexane, ethyl acetate (B1210297), methanol (B129727), ethanol, chloroform

-

High-Performance Liquid Chromatography (HPLC) system (semi-preparative)

-

Centrifugal Partition Chromatography (CPC) system

Methodology:

-

Extraction of Lignans:

-

The unsaponifiable fraction of sesame oil is a primary source for lignan extraction.

-

Liquid-liquid extraction using a solvent system like n-hexane and aqueous methanol can be employed to partition the lignans from the oil.[3]

-

Solid-phase extraction is another method used to concentrate the lignans and remove interfering compounds.[4]

-

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The crude lignan extract is subjected to silica gel column chromatography. A gradient elution with a solvent system such as n-hexane and ethyl acetate is used to separate the different lignan fractions.[5]

-

Semi-Preparative HPLC: Fractions enriched with this compound are further purified using semi-preparative HPLC. This technique offers high resolution and can yield high-purity compounds (>97%), although the yield may be low.[4]

-

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids the use of a solid support, which can be advantageous for separating complex mixtures. A biphasic solvent system (e.g., n-Hex/EtOAc/EtOH/H₂O) is used to achieve separation of major and minor lignans, including sesaminol and episesaminol.[3]

-

-

Characterization:

-

The purified compounds are identified and characterized using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

-

Bioactivity of this compound: Quantitative Data

Direct quantitative data on the bioactivity of isolated this compound is limited in the available literature. However, comparative studies and research on sesamolin's in vivo effects, which are attributed to its metabolites including this compound, provide valuable insights.